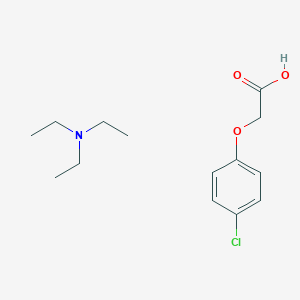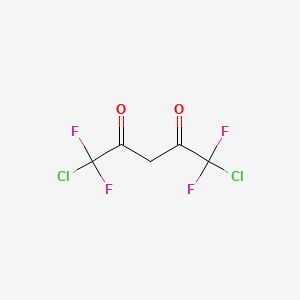
1,5-Dichloro-1,1,5,5-tetrafluoropentane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dichloro-1,1,5,5-tetrafluoropentane-2,4-dione is a chemical compound with the molecular formula C5H2Cl2F4O2 It is a halogenated derivative of pentane-2,4-dione, featuring both chlorine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dichloro-1,1,5,5-tetrafluoropentane-2,4-dione typically involves the halogenation of pentane-2,4-dione. The process can be carried out using chlorine and fluorine sources under controlled conditions. One common method involves the use of chlorinating and fluorinating agents in a stepwise manner to introduce the halogen atoms at specific positions on the pentane-2,4-dione backbone.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using specialized equipment to handle the reactive halogen gases. The process requires careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dichloro-1,1,5,5-tetrafluoropentane-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The compound can participate in addition reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.
Aplicaciones Científicas De Investigación
1,5-Dichloro-1,1,5,5-tetrafluoropentane-2,4-dione has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound can be used in studies involving halogenated organic compounds and their biological effects.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,5-Dichloro-1,1,5,5-tetrafluoropentane-2,4-dione involves its interaction with molecular targets through its halogen atoms. The chlorine and fluorine atoms can form strong bonds with various substrates, leading to the formation of stable complexes. The compound can also participate in electron transfer reactions, influencing the reactivity of other molecules in the system.
Comparación Con Compuestos Similares
Similar Compounds
1,1,5,5-Tetrafluoropentane-2,4-dione: Lacks the chlorine atoms but has similar fluorine substitution.
1,5-Dichloropentane-2,4-dione: Contains chlorine atoms but lacks fluorine substitution.
Pentane-2,4-dione: The parent compound without any halogen substitution.
Uniqueness
1,5-Dichloro-1,1,5,5-tetrafluoropentane-2,4-dione is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties
Propiedades
Número CAS |
88257-36-7 |
|---|---|
Fórmula molecular |
C5H2Cl2F4O2 |
Peso molecular |
240.96 g/mol |
Nombre IUPAC |
1,5-dichloro-1,1,5,5-tetrafluoropentane-2,4-dione |
InChI |
InChI=1S/C5H2Cl2F4O2/c6-4(8,9)2(12)1-3(13)5(7,10)11/h1H2 |
Clave InChI |
NQVLYTBSNODUSF-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)C(F)(F)Cl)C(=O)C(F)(F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


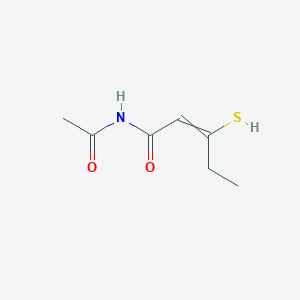

![N-(1-azabicyclo[2.2.2]octan-3-yl)-4-fluorobenzamide;oxalic acid](/img/structure/B14381767.png)
![1-[4-(Butane-1-sulfonyl)butoxy]-4-methylbenzene](/img/structure/B14381769.png)
![2-[(3-Methylbutyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14381772.png)
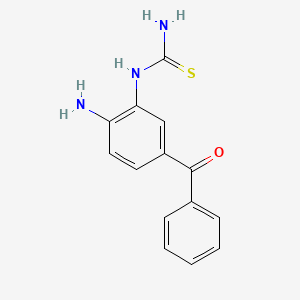

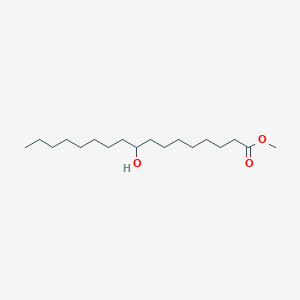
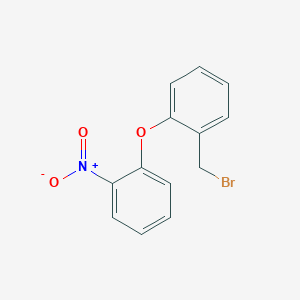
![3-[2-(3,3-Dimethyl-3H-indol-2-yl)ethenyl]-1-ethyl-2-phenyl-1H-indole](/img/structure/B14381807.png)
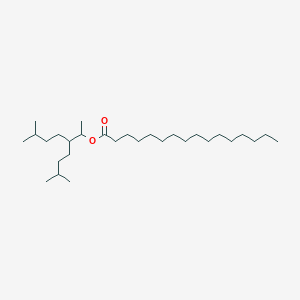
![6,6-Dimethyl-8-(nitromethyl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B14381815.png)
